molecular formula C11H9ClN2OS B2770785 2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE CAS No. 1448050-91-6

2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B2770785
CAS No.: 1448050-91-6
M. Wt: 252.72
InChI Key: ZADCFKCJIMRMJQ-UHFFFAOYSA-N
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Description

2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a carboxamide group attached to the thiazole ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(2-Chlorophenyl)-4-methylthiazole-5-carboxamide are yet to be fully elucidated. It can be hypothesized that due to the presence of the thiazole ring and carboxamide group, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure and the physiological environment .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiazole intermediate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiazole intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: It can serve as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties, such as antimicrobial or anticancer activity, are of interest.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-4-methylthiazole: Lacks the carboxamide group, which may affect its reactivity and biological activity.

    4-Methylthiazole-5-carboxamide: Lacks the chlorophenyl group, which can influence its chemical properties and applications.

    2-Phenyl-4-methylthiazole-5-carboxamide:

Uniqueness

2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the chlorophenyl and carboxamide groups can enhance its reactivity and potential for diverse applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c1-6-9(10(13)15)16-11(14-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADCFKCJIMRMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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